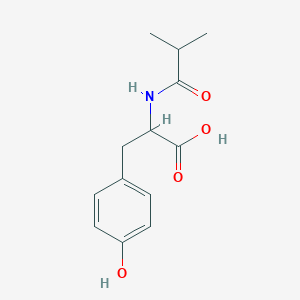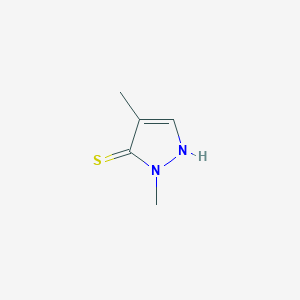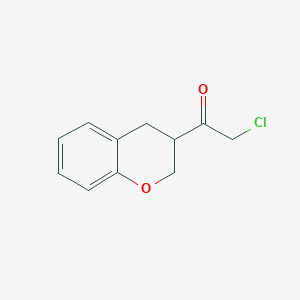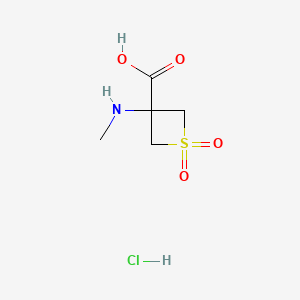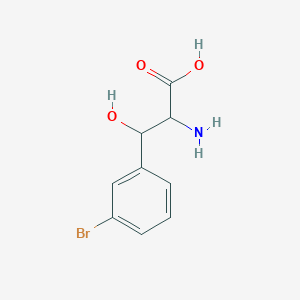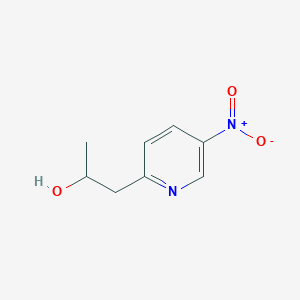
1-(5-Nitropyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring and a propanol group at the second position
Vorbereitungsmethoden
The synthesis of 1-(5-Nitropyridin-2-yl)propan-2-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of nitrating agents such as nitric acid or nitrogen dioxide in the presence of a solvent like acetic acid . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Nitropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitropyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Nitropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways . The compound’s ability to modulate these pathways makes it a valuable tool in studying oxidative stress-related diseases.
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitropyridin-2-yl)propan-2-ol can be compared with other nitropyridine derivatives, such as:
5-Nitropyridin-2-ol: Similar in structure but lacks the propanol group, making it less versatile in certain applications.
3-Nitropyridine: Differing in the position of the nitro group, which affects its reactivity and applications.
2-Methyl-5-nitropyridine: Contains a methyl group instead of a propanol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the nitro and propanol groups, providing a balance of reactivity and stability that is advantageous in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-7-2-3-8(5-9-7)10(12)13/h2-3,5-6,11H,4H2,1H3 |
InChI-Schlüssel |
JZGWVFALZMOUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


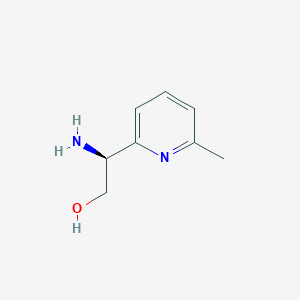
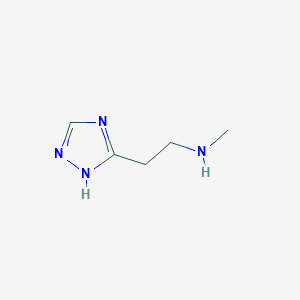
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
